

An In-depth Technical Guide to But-3-ene-1-sulfonamide

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Compound of Interest

Compound Name: **But-3-ene-1-sulfonamide**

Cat. No.: **B3121670**

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Disclaimer: The following technical guide has been constructed as a representative document for researchers, scientists, and drug development professionals. As of the latest literature review, detailed experimental data including specific synthesis protocols, comprehensive spectroscopic analysis, and biological activity for **But-3-ene-1-sulfonamide** (CAS 291514-02-8) is not extensively available in the public domain. Therefore, this guide provides a synthesized and predictive overview based on established principles of organic chemistry and the known properties of structurally related aliphatic and unsaturated sulfonamides. The experimental protocols and data presented herein are illustrative and should be adapted and validated in a laboratory setting.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties. The incorporation of unsaturation, such as a terminal alkene, into a sulfonamide scaffold introduces a reactive handle for further chemical modification, making compounds like **But-3-ene-1-sulfonamide** valuable building blocks in drug discovery and organic synthesis. This guide provides a comprehensive technical overview of **But-3-ene-1-sulfonamide**, covering its chemical properties, a representative synthesis protocol, expected spectroscopic characteristics, and potential applications.

Chemical Properties and Data

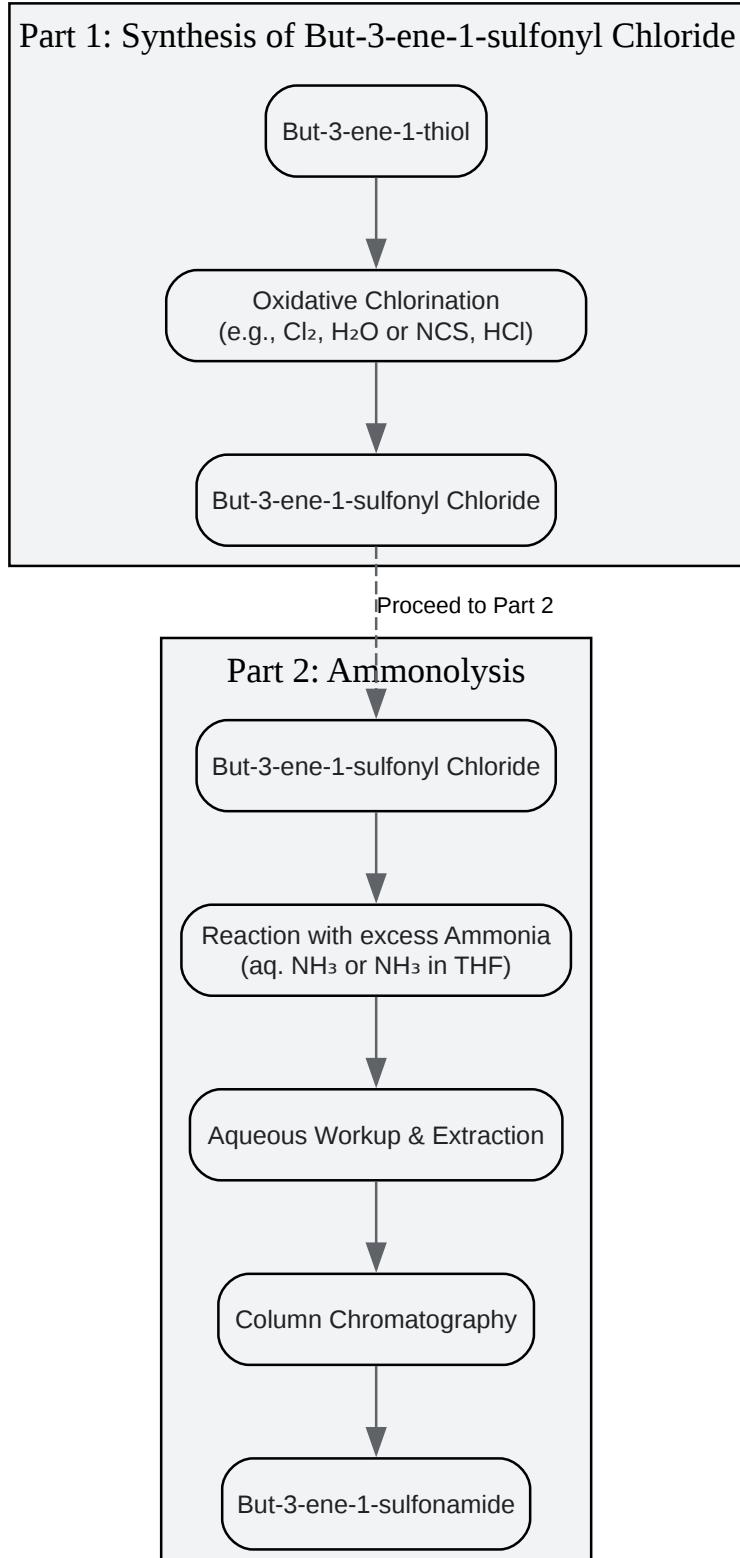
But-3-ene-1-sulfonamide is a primary sulfonamide bearing a terminal olefin. Its chemical behavior is dictated by the interplay of the acidic N-H protons of the sulfonamide group and the reactive π -bond of the alkene.

Property	Predicted Value/Information	Source/Basis
CAS Number	291514-02-8	Chemical Abstracts Service
Molecular Formula	C ₄ H ₉ NO ₂ S	-
Molecular Weight	135.19 g/mol	-
Appearance	White to off-white solid	Analogy to similar aliphatic sulfonamides
Melting Point	Not available (predicted to be a low-melting solid)	General properties of small aliphatic sulfonamides
Boiling Point	Not available	-
Solubility	Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF); sparingly soluble in water and nonpolar organic solvents.	General solubility of sulfonamides
Storage	2-8°C, under inert atmosphere, sealed in a dry environment	Supplier recommendations for similar compounds

Representative Synthesis Protocol

The synthesis of primary sulfonamides is well-established in organic chemistry. A common and reliable method involves the reaction of a sulfonyl chloride with ammonia. The precursor, but-3-ene-1-sulfonyl chloride, can be prepared from the corresponding thiol or sulfonic acid.

Experimental Workflow: Synthesis of But-3-ene-1-sulfonamide



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Caption: Representative two-part synthesis of **But-3-ene-1-sulfonamide**.

Step-by-Step Methodology

Part 1: Synthesis of But-3-ene-1-sulfonyl Chloride

- Reaction Setup: To a stirred solution of but-3-ene-1-thiol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile at 0°C, add an oxidative chlorinating agent. A common system is N-chlorosuccinimide (NCS) in the presence of a catalytic amount of a chloride source like HCl.
- Reaction: The reaction is typically exothermic and should be maintained at a low temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Workup: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude but-3-ene-1-sulfonyl chloride. This intermediate is often used in the next step without further purification due to its reactivity.

Part 2: Synthesis of **But-3-ene-1-sulfonamide**

- Reaction Setup: The crude but-3-ene-1-sulfonyl chloride (1.0 eq) is dissolved in a solvent like tetrahydrofuran (THF) and cooled to 0°C.
- Ammonolysis: An excess of aqueous ammonia (e.g., 28-30% solution, 5-10 eq) is added dropwise to the stirred solution. The reaction is allowed to warm to room temperature and stirred for several hours.
- Workup and Extraction: The reaction mixture is concentrated to remove THF. The aqueous residue is then extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
- Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure **But-3-ene-1-sulfonamide**.

Spectroscopic Analysis (Predicted)

The structural elucidation of **But-3-ene-1-sulfonamide** would rely on a combination of NMR, IR, and mass spectrometry. The following are predicted spectroscopic data based on the compound's structure.

¹H NMR (Proton Nuclear Magnetic Resonance)

- δ 5.8-6.0 ppm (m, 1H): Vinylic proton (-CH=CH₂).
- δ 5.0-5.2 ppm (m, 2H): Terminal vinylic protons (=CH₂).
- δ 3.1-3.3 ppm (t, 2H): Methylene protons adjacent to the sulfonyl group (-CH₂-SO₂).
- δ 2.4-2.6 ppm (q, 2H): Methylene protons adjacent to the vinylic group (-CH₂-CH=).
- δ 4.5-5.5 ppm (s, 2H): Amide protons (-SO₂NH₂), broad singlet, exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

- δ 136-138 ppm: Vinylic carbon (-CH=).
- δ 116-118 ppm: Terminal vinylic carbon (=CH₂).
- δ 55-57 ppm: Carbon adjacent to the sulfonyl group (-CH₂-SO₂).
- δ 30-32 ppm: Carbon adjacent to the vinylic group (-CH₂-CH=).

IR (Infrared) Spectroscopy

- 3350-3250 cm⁻¹: N-H stretching vibrations of the primary sulfonamide (two bands).
- 3080-3010 cm⁻¹: C-H stretching of the alkene.
- 1640 cm⁻¹: C=C stretching of the terminal alkene.
- 1330-1310 cm⁻¹ and 1160-1140 cm⁻¹: Asymmetric and symmetric SO₂ stretching vibrations, respectively.
- 990 and 910 cm⁻¹: Out-of-plane C-H bending of the terminal alkene.

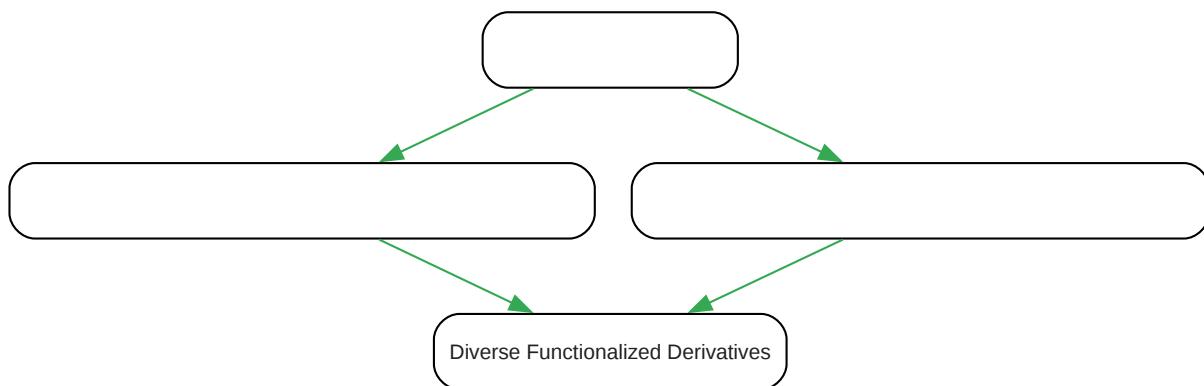
Mass Spectrometry (MS)

- Molecular Ion (M^+): Expected at $m/z = 135$.
- Key Fragmentation Patterns: Loss of the sulfonamide group ($-\text{SO}_2\text{NH}_2$) and fragmentation of the butyl chain are expected. Common fragments would include those corresponding to the butenyl cation and fragments arising from cleavage of the C-S and S-N bonds.

Reactivity and Potential Applications

The dual functionality of **But-3-ene-1-sulfonamide** makes it a versatile synthetic intermediate.

Reactivity Profile



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